2-叠氮萘

描述

Synthesis Analysis

The synthesis of 2-azidonaphthalene derivatives has been explored through various chemical reactions, including the pyrolysis of aryl azides. This process has been demonstrated to produce 2-azidonaphthalene with substituents like nitro, acetyl, benzoyl, and methoxycarbonyl in the 3-position, suggesting a transition state with considerable quinonoid character (Dyall & Ferguson, 1994).

Molecular Structure Analysis

The molecular structure of 2-azidonaphthalene and related compounds has been elucidated through crystallography and molecular analysis. For instance, structural studies on organoboron compounds related to 2-azidonaphthalene reveal intricate details about their crystal and molecular structures, highlighting the expected cyclic B,N-betaine structure resulting from various chemical reactions (Kliegel et al., 1986).

Chemical Reactions and Properties

2-Azidonaphthalene undergoes fascinating chemical reactions, including photolysis and pyrolysis, leading to the formation of diverse organic derivatives. Photolysis of 2,3-diazidonaphthalene, for example, has been shown to form o-xylylene derivatives, indicating a monophotonic process involving the attack of the nitreno group on the azido group (Yabe, 1979).

Physical Properties Analysis

The physical properties of 2-azidonaphthalene derivatives, such as their crystal structures, have been closely examined. The analysis of crystals shows significant details about the spatial arrangement and the effects of various substituents on the overall structure, shedding light on the compound's stability and reactivity (Kliegel et al., 1986).

Chemical Properties Analysis

The chemical properties of 2-azidonaphthalene, including its reactivity in various chemical environments, are of considerable interest. Studies on the pyrolysis and photolysis of aryl azides related to 2-azidonaphthalene contribute to understanding its stability, reactivity, and the formation of novel organic compounds (Dyall & Ferguson, 1994); (Yabe, 1979).

科学研究应用

膜成分的共价标记

Klip 和 Gitler (1974 年) 的研究证明了叠氮化物(如 1-叠氮萘)对膜成分进行共价标记的潜力。他们发现,在光激活后,这些叠氮化物标记了膜中磷脂的脂肪酰基链,重要的是,一半的放射性与膜蛋白结合,表明其在研究膜结构和功能方面的效用 (Klip 和 Gitler,1974 年)。

热解中的机理意义

Dyall 和 Ferguson (1994 年) 探索了芳基叠氮化物的热解,包括 2-叠氮萘。他们报告说,不同取代基的存在会影响热解速率,并且该过程与具有醌型特征的过渡态一致。这项研究有助于理解涉及 2-叠氮萘的化学反应的机制 (Dyall 和 Ferguson,1994 年)。

用于生物成像的双光子荧光探针

Mao 等人(2013 年)开发了一种使用萘衍生物的双光子荧光探针,用于活细胞中 H2S 的生物成像。该探针包括一个叠氮基团,具有很高的灵敏度和选择性,使其成为监测生物样品中 H2S 的有价值工具 (Mao 等人,2013 年)。

低温下的转化

Shields 等人(2019 年)研究了叠氮萘衍生物在低温下的光解。他们发现光解将三重态乙烯亚胺转化为三重态烷基亚胺,提供了对低温环境中反应性中间体行为的见解 (Shields 等人,2019 年)。

嗅觉研究中的光亲和标记

Menevşe 和 Menevşe (1989 年) 使用芳香叠氮化物(包括 1-叠氮萘)作为光亲和标记剂来研究嗅觉受体。他们的研究表明受体的特异性部分抑制,为理解嗅觉编码提供了一种新方法 (Menevşe 和 Menevşe,1989 年)。

阿拉伯呋喃糖二糖光亲和探针的合成

Pathak 等人(2002 年)使用 5-叠氮萘合成了一个光亲和探针,用于识别结核分枝杆菌中的结合位点和功能位点。这代表了叠氮化物在开发微生物学研究工具中的应用 (Pathak 等人,2002 年)。

研究病毒灭活和疫苗开发

Belanger 等人(2011 年)探索了使用叠氮化物(包括 1-叠氮萘)在保留表面表位的过程中灭活病毒。这项研究对开发针对包膜病毒的疫苗具有意义 (Belanger 等人,2011 年)。

未来方向

While specific future directions for 2-Azidonaphthalene are not mentioned in the retrieved sources, the field of photochemistry, which includes the study of compounds like 2-Azidonaphthalene, continues to be an active area of research . Future research may focus on developing new photosensitizers with enhanced tumor selectivity, improving the effectiveness of photodynamic therapy .

属性

IUPAC Name |

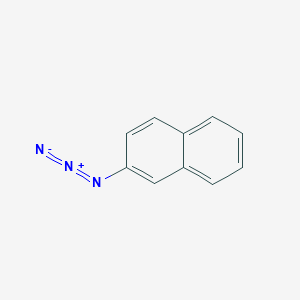

2-azidonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZPXUJOEKTGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

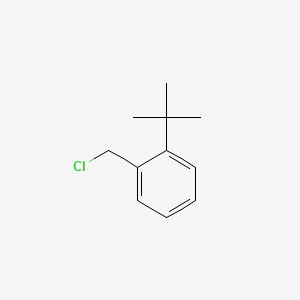

C1=CC=C2C=C(C=CC2=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175103 | |

| Record name | Naphthalene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidonaphthalene | |

CAS RN |

20937-86-4 | |

| Record name | Naphthalene, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)